molecular formula C15H14BrNO2 B505286 N-(2-bromophenyl)-3-ethoxybenzamide

N-(2-bromophenyl)-3-ethoxybenzamide

Cat. No.: B505286
M. Wt: 320.18g/mol
InChI Key: FKHPXIPTIPRZCO-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-3-ethoxybenzamide is a benzamide derivative characterized by a 2-bromophenyl group attached to the amide nitrogen and a 3-ethoxy substituent on the benzoyl ring. This structure combines halogenated and alkoxy groups, which are known to influence electronic properties, solubility, and biological interactions. The bromine atom at the ortho position of the phenyl ring may enhance steric effects and influence binding affinity in biological systems, while the ethoxy group could modulate lipophilicity and metabolic stability .

Properties

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18g/mol

IUPAC Name

N-(2-bromophenyl)-3-ethoxybenzamide

InChI

InChI=1S/C15H14BrNO2/c1-2-19-12-7-5-6-11(10-12)15(18)17-14-9-4-3-8-13(14)16/h3-10H,2H2,1H3,(H,17,18)

InChI Key

FKHPXIPTIPRZCO-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Br

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents on Benzamide Core Molecular Formula Key Applications/Activities Reference
N-(2-Bromophenyl)-3-ethoxybenzamide 2-Bromophenyl (N), 3-ethoxy (benzoyl) C₁₅H₁₄BrNO₂ Not explicitly reported (inferred)
N-(3-Bromophenyl)-3,4,5-TMB* 3-Bromophenyl (N), 3,4,5-trimethoxy C₁₆H₁₆BrNO₃ Crystallography studies
N-[4-(5,6-DMBzO**)phenyl]-3-ethoxyBzA† 4-Benzoxazolyl (N), 3-ethoxy (benzoyl) C₂₄H₂₂N₂O₃ Potential kinase inhibition
(E)-3-(2-Bromophenyl)-N-[...]acrylamide 2-Bromophenyl (acrylamide), pyridinyl C₂₆H₂₂BrN₃O₂ Antiproliferative (3× STI-571)
Etobenzanid (Pesticide) 2,3-Dichlorophenyl (N), ethoxymethoxy C₁₆H₁₅Cl₂NO₃ Herbicide

TMB = Trimethoxybenzamide; *DMBzO = Dimethylbenzoxazolyl; †BzA = Benzamide

Key Observations :

  • Halogen Positioning: The 2-bromophenyl group in the title compound contrasts with the 3-bromophenyl in N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide .
  • Alkoxy vs. Chloro Substituents : The 3-ethoxy group in the title compound differs from the ethoxymethoxy group in etobenzanid, which is linked to herbicidal activity . Ethoxy groups generally increase lipophilicity, enhancing membrane permeability.

Table 2: Activity Comparison of Bromophenyl-Containing Compounds

Compound Name Target/Model Tested IC₅₀/EC₅₀ Mechanism/Notes Reference
(E)-3-(2-Bromophenyl)-N-[...]acrylamide K562 leukemia cells 0.12 µM BCR-ABL inhibition; 3× STI-571
N-[4-(5,6-DMBzO)phenyl]-3-ethoxyBzA Kinase assays (hypothetical) Not reported Structural similarity to kinase inhibitors
Etobenzanid Plant cell growth Field-dependent Cell division disruptor

Key Findings :

  • Antiproliferative Activity : The acrylamide derivative with a 2-bromophenyl group (Table 2) demonstrates potent antiproliferative effects in leukemia cells, suggesting that bromophenyl motifs enhance target engagement in oncology contexts .
  • Agrochemical vs. Pharmaceutical Roles : While etobenzanid (a dichlorophenyl benzamide) is herbicidal, bromophenyl benzamides are more commonly explored in medicinal chemistry, highlighting substituent-driven functional specialization .

Physicochemical Properties

Table 3: Molecular Weight and Solubility Trends

Compound Name Molecular Weight (g/mol) Calculated LogP* Predicted Solubility (mg/mL)
This compound 328.19 ~3.5 ~0.05 (low)
N-(3-Bromophenyl)-3,4,5-TMB 366.21 ~2.8 ~0.1 (moderate)
Etobenzanid 340.20 ~3.8 ~0.03 (very low)

*LogP values estimated using fragment-based methods.

Analysis :

  • The higher LogP of the title compound compared to N-(3-Bromophenyl)-3,4,5-TMB reflects the ethoxy group’s contribution to hydrophobicity. This property may favor blood-brain barrier penetration but limit aqueous solubility .

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